![molecular formula C17H16FN3O2 B11149546 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11149546.png)
2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Furan Ring: The furan ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems.
Chemical Reactions Analysis
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings, using reagents like halogens or alkylating agents.
Coupling Reactions: The furan ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Scientific Research Applications
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide can be compared with other pyrazole derivatives, such as:
2-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-[5-(4-Methylphenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide: Contains a methylphenyl group instead of a fluorophenyl group.
2-[5-(4-Nitrophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide: Features a nitrophenyl group instead of a fluorophenyl group.
The uniqueness of 2-[5-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-4-Yl]-N-[(Furan-2-Yl)Methyl]Acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H16FN3O2 |
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Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16FN3O2/c1-11-15(9-16(22)19-10-14-3-2-8-23-14)17(21-20-11)12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
UGFOJNPTGOQZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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